molecular formula C15H12Cl2N6OS B2819556 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 679425-10-6

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2819556
CAS No.: 679425-10-6
M. Wt: 395.26
InChI Key: UXEIZVUOHPDUEC-UHFFFAOYSA-N
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Description

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 3,4-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. In the context of neuroprotection, it has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease. This inhibition is achieved through the binding of the compound to the alpha-synuclein protein, preventing its misfolding and aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dichlorophenyl group and the acetamide linkage in 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide imparts unique chemical and biological properties. These structural features enhance its ability to interact with specific molecular targets, making it a promising candidate for various applications .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N6OS/c16-11-2-1-10(7-12(11)17)20-13(24)8-25-15-22-21-14(23(15)18)9-3-5-19-6-4-9/h1-7H,8,18H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEIZVUOHPDUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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